Thermal Stability: Para vs. Ortho Isomer
Potassium p-benzylphenolate (CAS 85712-11-4) exhibits a boiling point of 321.9 °C at 760 mmHg and a flash point of 154.2 °C, compared to potassium o-benzylphenolate (CAS 85712-12-5) with a boiling point of 309.2 °C at 760 mmHg and a flash point of 147.3 °C . The para isomer thus provides a 12.7 °C higher boiling point and a 6.9 °C higher flash point. These differences reflect the distinct steric and electronic environments of the para versus ortho benzyl substitution on the phenolate ring [1].
| Evidence Dimension | Boiling point at 760 mmHg (°C) |
|---|---|
| Target Compound Data | 321.9 °C |
| Comparator Or Baseline | Potassium o-benzylphenolate: 309.2 °C |
| Quantified Difference | Δ = +12.7 °C (4.1% higher) |
| Conditions | Calculated/predicted values at standard atmospheric pressure (760 mmHg) |
Why This Matters
The 12.7 °C higher boiling point enables higher-temperature reaction conditions and greater thermal processing latitude, reducing decomposition risk in distillative purification or high-temperature synthesis protocols.
- [1] Kremer, T. & Schleyer, P.v.R. (1997). Charge-Localizing Effect in Alkali-Metal Enolates and Phenolates. Structure and Aromaticity of the Phenolate Anion. Organometallics, 16(4), 737–746. DOI: 10.1021/om960763o. View Source
